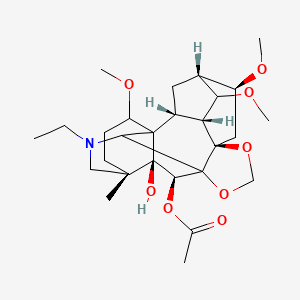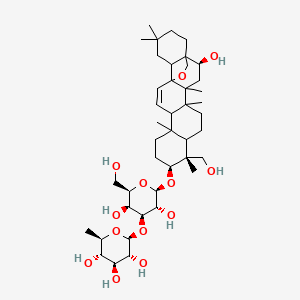
N2,N9-Bis(1-Methylquinolin-3-Yl)-1,10-Phenanthroline-2,9-Dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phen-DC3 is a chemical compound known for its high affinity and selectivity towards G-quadruplex DNA structures. G-quadruplexes are four-stranded DNA structures that play crucial roles in various biological processes, including the regulation of gene expression and the maintenance of telomeres. Phen-DC3 has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment, as it can stabilize G-quadruplex structures and inhibit the activity of certain enzymes involved in DNA replication and repair .
Méthodes De Préparation
Phen-DC3 is synthesized through a multi-step process involving the derivatization of phenanthroline-dicarboxamide. The synthetic route typically includes the following steps:
Formation of the phenanthroline core: This involves the cyclization of appropriate precursors to form the phenanthroline ring system.
Introduction of carboxamide groups: The phenanthroline core is then functionalized with carboxamide groups through amide bond formation reactions.
Derivatization with bisquinolinium groups:
Analyse Des Réactions Chimiques
Phen-DC3 primarily undergoes interactions with G-quadruplex DNA structures rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound binds to G-quadruplexes through stacking interactions and hydrogen bonding, stabilizing these structures and preventing their unfolding. Common reagents and conditions used in studies involving Phen-DC3 include potassium chloride (KCl) solutions, which promote the formation of G-quadruplex structures, and various spectroscopic techniques to monitor binding and stabilization .
Applications De Recherche Scientifique
Phen-DC3 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the formation and stabilization of G-quadruplex structures in vitro and in cells.
Biology: Employed to investigate the role of G-quadruplexes in gene regulation, telomere maintenance, and other cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to stabilize G-quadruplexes and inhibit the activity of enzymes like telomerase.
Mécanisme D'action
Phen-DC3 exerts its effects by binding to G-quadruplex DNA structures and stabilizing them. The compound intercalates between the guanine quartets of the G-quadruplex, forming strong stacking interactions and hydrogen bonds. This stabilization prevents the unfolding of G-quadruplexes and inhibits the activity of enzymes like telomerase, which are involved in DNA replication and repair. By stabilizing G-quadruplexes, Phen-DC3 can interfere with the replication of cancer cells and potentially inhibit tumor growth .
Comparaison Avec Des Composés Similaires
Phen-DC3 is unique among G-quadruplex stabilizers due to its high affinity and selectivity for G-quadruplex structures. Similar compounds include:
Phen-DC1: Another bisquinolinium-derivatized phenanthroline-dicarboxamide with similar G-quadruplex binding properties.
BRACO-19: A triazole-based compound that also stabilizes G-quadruplex structures but with different binding characteristics.
Phen-DC3 stands out due to its superior binding affinity and selectivity, making it a valuable tool for studying G-quadruplex biology and developing potential therapeutic applications.
Propriétés
Formule moléculaire |
C34H26N6O2+2 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
2-N,9-N-bis(1-methylquinolin-1-ium-3-yl)-1,10-phenanthroline-2,9-dicarboxamide |
InChI |
InChI=1S/C34H24N6O2/c1-39-19-25(17-23-7-3-5-9-29(23)39)35-33(41)27-15-13-21-11-12-22-14-16-28(38-32(22)31(21)37-27)34(42)36-26-18-24-8-4-6-10-30(24)40(2)20-26/h3-20H,1-2H3/p+2 |
Clé InChI |
CTOLNXAGCUTHBW-UHFFFAOYSA-P |
SMILES canonique |
C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7[N+](=C6)C)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)


![Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate](/img/structure/B11935201.png)




![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
![(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B11935233.png)
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)

![(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B11935247.png)
